6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS/c1-2-26-16-9-7-14(8-10-16)18-11-12-19-22-23-20(25(19)24-18)27-13-15-5-3-4-6-17(15)21/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUWIXNVMRBYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=CC=C4F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound belonging to the class of triazolopyridazines. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structural features of this compound, including the triazole and pyridazine rings along with various substituents, contribute to its potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of carbon (C), hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S) atoms in the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the triazolo[4,3-b]pyridazine class. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including SGC-7901, A549, and HT-1080, with IC50 values ranging from 0.008 to 0.014 μM . This suggests that this compound may also exhibit similar effects.
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics and leads to cell cycle arrest at the G2/M phase . Molecular modeling studies indicate that these compounds can bind to the colchicine binding site on microtubules, further supporting their role in cancer therapy .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A549 | TBD | Tubulin polymerization inhibition |
| Related Compound 4q | SGC-7901 | 0.014 | Tubulin polymerization inhibition |
| Related Compound 4q | A549 | 0.008 | Tubulin polymerization inhibition |
| Related Compound 4q | HT-1080 | 0.012 | Tubulin polymerization inhibition |
Antimicrobial Activity
Compounds containing triazole rings have been reported to possess antimicrobial properties. The presence of sulfur and other functional groups enhances their interaction with microbial targets . While specific data on this compound's antimicrobial activity is limited, related compounds have shown promising results against various pathogens.
Case Studies
In a study focusing on triazolo[4,3-b]pyridazines, several derivatives were synthesized and evaluated for their biological activities. The findings indicated that modifications in substituent patterns significantly influenced their potency against cancer cell lines . This underscores the importance of structural optimization in enhancing biological activity.
Comparison with Similar Compounds
PDE4 Inhibitors: Triazolothiadiazines vs. Triazolopyridazines
- Compound 18 (): (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine. Key Substituents: Methoxy and tetrahydrofuran-3-yloxy groups on the phenyl ring. Activity: IC50 < 10 nM for PDE4 isoforms (A, B, C, D) with >100-fold selectivity over other PDE families.
GABAA Receptor Agonists: TPA023 and Derivatives
- TPA023 (): 7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine. Key Substituents: 2-fluorophenyl and triazolylmethoxy groups. Activity: Selective agonist for α2/α3 GABAA subunits (EC50 = 30 nM), non-sedating anxiolytic in primates. Comparison: The target compound’s (2-fluorobenzyl)thio group replaces TPA023’s triazolylmethoxy, possibly altering subtype selectivity due to differences in hydrogen bonding and steric effects .
Antimicrobial Triazolopyridazines ()
- Compound 4e (): 6-(2-Benzylidenehydrazinyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine. Key Substituents: Benzylidenehydrazinyl and methoxyphenyl. Activity: Moderate antifungal activity (MIC = 16 µg/mL against Candida albicans).
BRD4 Bromodomain Inhibitors ()
- Compound 5 : [1,2,4]triazolo[4,3-b]pyridazine-based inhibitor.
Physicochemical and Pharmacokinetic Considerations
- LogP : The ethoxyphenyl group increases LogP (~3.5) compared to methoxy (LogP ~2.8), enhancing blood-brain barrier penetration for CNS targets like GABAA .
- Metabolic Stability: Fluorine in the benzylthio group reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogues (e.g., 3-(4-chlorobenzylthio) in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
